N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-methylbenzamide
Description
N-(5-{3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-methylphenyl)-4-methylbenzamide is a complex organic compound that belongs to the class of triazolothiadiazole derivatives
Properties
Molecular Formula |
C20H19N5OS |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-methylbenzamide |
InChI |
InChI=1S/C20H19N5OS/c1-4-17-22-23-20-25(17)24-19(27-20)15-10-7-13(3)16(11-15)21-18(26)14-8-5-12(2)6-9-14/h5-11H,4H2,1-3H3,(H,21,26) |
InChI Key |
VHWMWCVJUGKTBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-methylphenyl)-4-methylbenzamide typically involves multiple steps, starting from readily available starting materials
Formation of Triazolothiadiazole Core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of sulfur and hydrazine derivatives, to form the triazolothiadiazole ring.
Introduction of Substituents: The ethyl and methyl groups are introduced through alkylation reactions using suitable alkyl halides in the presence of a base.
Coupling with 4-Methylbenzamide: The final step involves the coupling of the triazolothiadiazole intermediate with 4-methylbenzamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(5-{3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-methylphenyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N-(5-{3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-methylphenyl)-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is used in various biological assays to study its effects on different cellular pathways and targets.
Industrial Applications: It may be used in the synthesis of other complex molecules and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of N-(5-{3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-methylphenyl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-N-(5-{3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-methylphenyl)-2-methoxybenzamide: This compound has a similar structure but with a chloro and methoxy substituent, which may alter its biological activity and properties.
Other Triazolothiadiazole Derivatives: Various derivatives with different substituents on the triazolothiadiazole core can be compared to highlight the unique properties of N-(5-{3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-methylphenyl)-4-methylbenzamide.
Uniqueness
The uniqueness of N-(5-{3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-methylphenyl)-4-methylbenzamide lies in its specific substituents and the resulting biological activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
